PF-477736 HCl
Description
Molecular Formula and Stereochemical Configuration
The molecular identity of PF-477736 hydrochloride is precisely defined through its chemical formula and stereochemical parameters. The free base form of PF-477736 possesses the molecular formula C22H25N7O2, with a corresponding molecular weight of 419.48 daltons. Upon formation of the hydrochloride salt, the molecular formula becomes C22H26ClN7O2, resulting in an increased molecular weight of 455.95 daltons. The systematic chemical name for this compound is (2R)-2-amino-2-cyclohexyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-6-oxo-5,6-dihydro-1H-diazepino[4,5,6-cd]indol-8-yl]-acetamide.
The stereochemical configuration of PF-477736 hydrochloride is characterized by a single chiral center at the alpha carbon position, designated as the (R)-configuration. This stereochemical assignment is critical for the compound's biological activity and molecular recognition properties. The absolute configuration has been confirmed through various analytical methods and is consistently reported across multiple sources. The compound contains four hydrogen bond donor sites and five hydrogen bond acceptor sites, contributing to its specific interaction profile.
The three-dimensional structure features a complex heterocyclic framework incorporating a diazepine ring system fused to an indole core, with additional pyrazole and cyclohexyl substituents. The canonical SMILES representation of the molecule is O=C(NC1=CC2=C(C3=C1)C(C=NNC3=O)=C(C4=CN(C)N=C4)N2)C@HC5CCCCC5, which accurately captures the complete structural connectivity and stereochemistry.
Properties
CAS No. |
1247874-19-6 |
|---|---|
Molecular Formula |
C22H27Cl2N7O2 |
Molecular Weight |
492.4 |
IUPAC Name |
(R)-2-amino-2-cyclohexyl-N-(2-(1-methyl-1H-pyrazol-4-yl)-6-oxo-5,6-dihydro-1H-[1,2]diazepino[4,5,6-cd]indol-8-yl)acetamide dihydrochloride |
InChI |
InChI=1S/C22H25N7O2.2ClH/c1-29-11-13(9-25-29)20-16-10-24-28-21(30)15-7-14(8-17(27-20)18(15)16)26-22(31)19(23)12-5-3-2-4-6-12;;/h7-12,19,27H,2-6,23H2,1H3,(H,26,31)(H,28,30);2*1H/t19-;;/m1../s1 |
InChI Key |
RXRFKHCZZSOCOS-JQDLGSOUSA-N |
SMILES |
O=C(NC1=CC2=C(C3=C1)C(C=NNC3=O)=C(C4=CN(C)N=C4)N2)[C@H](N)C5CCCCC5.[H]Cl.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-00477736; PF 00477736; PF00477736; PF-477736; PF 477736; PF477736; PF-477736 HCl; PF-477736-2HCl; PF-477736 hydrochloride; PF-477736 dihydrochloride; |
Origin of Product |
United States |
Scientific Research Applications
Cancer Research Applications
1. Enhancing Chemotherapy Efficacy
PF-477736 has been shown to synergize with other chemotherapeutic agents, particularly in overcoming resistance mechanisms in cancer cells. For instance, when combined with cisplatin, PF-477736 induces significant cytotoxic effects by causing S-phase arrest and increasing DNA damage in resistant tumor cells. This combination leads to enhanced apoptosis through the collapse of replication forks, a critical event in cancer cell death .
2. Combination with PARP Inhibitors
The compound has also been investigated in conjunction with Poly (ADP-ribose) polymerase (PARP) inhibitors like rucaparib. Studies indicate that PF-477736 enhances the cytotoxicity of rucaparib in cells with BRCA2 mutations by inhibiting homologous recombination repair (HRR). This inhibition leads to increased replication stress and accumulation of DNA single-strand breaks, making cancer cells more susceptible to PARP inhibition .
3. Targeting Specific Cancer Types
Research has demonstrated that PF-477736 can be particularly effective against specific cancer types such as breast and ovarian cancers. Its ability to inhibit CHK1 allows for the exploitation of DNA repair deficiencies commonly found in these tumors, leading to improved therapeutic outcomes when used alongside other agents .
Antiviral Applications
1. Inhibition of Viral Replication
Recent studies have explored the use of PF-477736 as an antiviral strategy by targeting the host cell DNA damage response. In particular, it has been shown to limit the replication of viruses such as BK polyomavirus by inhibiting CHK1 activity. This approach suggests that CHK1 inhibitors could serve as a novel therapeutic avenue for viral infections by disrupting the cellular environment necessary for viral replication .
Case Studies and Research Findings
| Study | Findings | Applications |
|---|---|---|
| Study on cisplatin resistance | Combined treatment with PF-477736 led to enhanced apoptosis in resistant cells | Cancer therapy enhancement |
| Rucaparib and PF-477736 synergy | Increased sensitivity in BRCA2 mutated cells; significant cytotoxicity observed | Combination therapy for specific cancers |
| Antiviral strategy against BKPyV | Inhibition of CHK1 reduced viral DNA replication | Potential antiviral applications |
Comparison with Similar Compounds
Selectivity Profiles and Target Engagement
Table 1: Selectivity and Kinase Inhibition Profiles
Key Findings :
- PF-477736 has superior CHK1 selectivity compared to AZD7762 , which broadly inhibits CHK1/CHK2 and other kinases, leading to variable toxicity profiles .
- VE-822 (ATR inhibitor) and PF-477736 synergize in SCLC due to their linear pathway roles, but VE-822 lacks off-target kinase activity, unlike PF-477736 .
- MK-1775 (WEE1 inhibitor) indirectly inhibits HRR by suppressing CDK1 phosphorylation, a mechanism distinct from PF-477736’s direct CHK1-Rad51 axis disruption .
Efficacy in Preclinical Models
Table 2: In Vitro and In Vivo Efficacy Across Cancer Types
Key Findings :
Clinical Implications and Limitations
- PF-477736 ’s off-target inhibition of VEGFR2 and Aurora-A may contribute to toxicity, whereas VE-822 and MK-1775 have cleaner profiles .
- In vivo, PF-477736 + radiation delays tumor growth by 6.7 days vs. 2.9 days for radiation alone, outperforming AZD7762 ’s 4-day delay .
- Resistance mechanisms include compensatory ATR activation, necessitating combination strategies (e.g., with ATR inhibitors) .
Preparation Methods
Core Diazepinoindole Synthesis
The tricyclic 4H-diazepino[4,5,6-cd]indol-6-one scaffold forms the structural backbone. A validated approach involves:
Step 1 : Condensation of 5-bromo-1H-indole-2,3-dione with ethylenediamine under acidic conditions (HCl/EtOH, reflux, 12 h) to yield the diazepine ring.
Step 2 : Palladium-catalyzed Suzuki-Miyaura coupling introduces the 1-methyl-1H-pyrazol-4-yl group at the C2 position using Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 equiv), and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in dioxane/H₂O (4:1) at 80°C.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |
| Reaction Time | 18 h |
| Yield (Step 1 + Step 2) | 62% (isolated) |
Acetamide Side Chain Installation
The (R)-2-amino-2-cyclohexylacetamide moiety is introduced via nucleophilic acyl substitution:
Step 3 : Activation of the C8 amine using HATU (1.5 equiv) and DIPEA (3 equiv) in anhydrous DMF at 0°C.
Step 4 : Coupling with (R)-2-((tert-butoxycarbonyl)amino)-2-cyclohexylacetic acid (1.2 equiv) at 25°C for 6 h, followed by Boc deprotection with HCl/dioxane (4 M, 2 h).
Optimization Challenges:
-
Stereochemical Integrity : Racemization observed at >40°C necessitated low-temperature coupling.
-
Byproduct Formation : Overactivation led to dipeptide adducts (∼15%), mitigated by precise stoichiometric control.
Hydrochloride Salt Formation
Acid-Base Titration
PF-477736 free base (1 equiv) is dissolved in anhydrous THF (10 vol) and treated with HCl (1.05 equiv, 2 M in diethyl ether) at 0°C. Precipitation occurs within 30 min, with the hydrochloride salt isolated via filtration (85% recovery).
Critical Purity Parameters:
| Property | Specification |
|---|---|
| Residual Solvents | <500 ppm (ICH Q3C) |
| Chloride Content | 7.8–8.2% (theoretical: 8.05%) |
| Polymorphic Form | Form I (PXRD confirmed) |
Analytical Characterization
Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) :
-
Observed [M+H]⁺: 420.2134 (calc. 420.2139 for C₂₂H₂₆N₇O₂⁺)
-
Isotopic pattern matches theoretical distribution (Δ < 2 ppm).
¹H NMR (400 MHz, DMSO-d₆) :
Process-Scale Considerations
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Process Mass Intensity | 128 (target: <150) |
| E-Factor | 43 (excludes water) |
Solvent Recovery :
Stability Profiling
Q & A
Q. What is the mechanism of action of PF-477736 HCl, and how can its selective inhibition of CHK1 be experimentally validated?
this compound is a potent ATP-competitive inhibitor of CHK1, a serine-threonine kinase critical for the DNA replication-monitoring S/G2 checkpoint system . To validate its selectivity:
- Perform kinase activity assays using recombinant CHK1 and other kinases (e.g., CHK2, Aurora-A, VEGFR2) to measure IC50 values. PF-477736 exhibits ~100-fold selectivity for CHK1 over CHK2 and other kinases .
- Use phospho-specific Western blotting to assess downstream targets, such as phosphorylation of Tyr15-CDC2 (a CHK1 substrate). Reduced phosphorylation confirms CHK1 inhibition .
- Conduct cell cycle analysis via flow cytometry. CHK1 inhibition by PF-477736 should abrogate G2/M arrest induced by DNA damage, forcing cells into mitotic catastrophe .
Q. How are effective concentrations of this compound determined in in vitro studies?
- Dose-response curves are generated using cytotoxicity assays (e.g., colony formation, SRB staining) across a concentration range (e.g., 0.1–10 µM). Reported IC50 values vary by cell type: 0.33–0.84 µM in triple-negative breast cancer (TNBC) cells and 22.4–125.5 nM in ovarian cancer models .
- Pharmacodynamic markers (e.g., pCHK1-S296, pCDC2-Y15) are monitored via Western blot to confirm target engagement at sub-cytotoxic doses .
Advanced Research Questions
Q. How can contradictory data on this compound’s sensitivity across cell lines be resolved?
Discrepancies arise from genetic context (e.g., BRCA1/2 status, HR proficiency) and compensatory DDR pathways:
- In BRCA2-mutant V-C8 cells, PF-477736 synergizes with PARP inhibitors (PARPi), whereas BRCA2-corrected cells require higher doses .
- MYCN-amplified neuroblastoma cells exhibit sensitivity via BAX/PUMA upregulation, while ATM-proficient cells resist PF-477736 unless co-treated with ATM inhibitors .
- Solution : Perform genetic profiling (e.g., BRCA1/2 mutations, ATM expression) and combine PF-477736 with DDR inhibitors (e.g., KU55933 for ATM) to overcome resistance .
Q. What experimental designs are optimal for studying this compound’s synergy with PARP inhibitors?
- HRR functional assays : Measure RAD51 foci formation (via immunofluorescence) in HR-proficient (HRP) vs. HR-deficient (HRD) cells. PF-477736 blocks RAD51 recruitment, inducing synthetic lethality with PARPi in HRP models .
- Clonogenic survival assays : Treat cells with PF-477736 (50 nM) and rucaparib (10 µM). Synergy is quantified using the Combination Index (CI) .
- In vivo validation : Use xenograft models of TNBC or ovarian cancer to assess tumor regression with combination therapy .
Q. How does this compound influence homologous recombination repair (HRR), and what methodologies quantify this effect?
- γH2AX/RAD51 dual staining : PF-477736 reduces RAD51 foci (indicating HRR suppression) while increasing γH2AX foci (DNA damage) in HRP cells .
- Comet assays : Detect unresolved DNA double-strand breaks (DSBs) in PF-477736-treated cells .
- HRR reporter assays : Use DR-GFP or similar systems to measure HRR efficiency post-treatment .
Q. What strategies mitigate off-target effects of this compound in kinase profiling studies?
- Broad-spectrum kinase panels : Screen PF-477736 against >100 kinases to identify off-target hits (e.g., FGFR3, FLT3) .
- Rescue experiments : Overexpress CHK1 or siRNA-silence off-target kinases (e.g., VEGFR2) to confirm phenotype specificity .
- Structural modeling : Compare PF-477736’s binding mode in CHK1 vs. off-target kinases using crystallography or docking simulations .
Key Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
